3-[4-(Diethylamino)phenyl]-3-pentanol
Description
3-[4-(Diethylamino)phenyl]-3-pentanol is a tertiary alcohol featuring a diethylamino-substituted aromatic ring attached to a pentanol backbone. Evidence from CymitQuimica () indicates that the compound has been commercially discontinued, implying niche or experimental use.
Properties
IUPAC Name |
3-[4-(diethylamino)phenyl]pentan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-5-15(17,6-2)13-9-11-14(12-10-13)16(7-3)8-4/h9-12,17H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDQDGRQCYKDHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=CC=C(C=C1)N(CC)CC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601245590 | |
| Record name | Benzenemethanol, 4-(diethylamino)-α,α-diethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601245590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443328-16-2 | |
| Record name | Benzenemethanol, 4-(diethylamino)-α,α-diethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443328-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanol, 4-(diethylamino)-α,α-diethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601245590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Diethylamino)phenyl]-3-pentanol typically involves the reaction of 4-(diethylamino)benzaldehyde with a suitable Grignard reagent, such as pentylmagnesium bromide. The reaction proceeds through the formation of an intermediate alcohol, which is then isolated and purified.
Reaction Conditions:
Reagents: 4-(diethylamino)benzaldehyde, pentylmagnesium bromide
Solvent: Anhydrous ether or tetrahydrofuran
Temperature: Room temperature to reflux
Workup: Acidic quenching followed by extraction and purification
Industrial Production Methods
Industrial production of 3-[4-(Diethylamino)phenyl]-3-pentanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Diethylamino)phenyl]-3-pentanol can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Reduction of the alcohol group to a hydrocarbon using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the diethylamino group or the phenyl ring.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products Formed
Oxidation: 3-[4-(Diethylamino)phenyl]pentan-2-one
Reduction: 3-[4-(Diethylamino)phenyl]pentane
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it a versatile building block in organic chemistry.
- Synthetic Routes : The synthesis typically involves the reaction of 4-(diethylamino)benzaldehyde with a Grignard reagent such as pentylmagnesium bromide. This reaction forms an alcohol intermediate that can be further processed into various derivatives.
-
Reactions : Common reactions include:
- Oxidation : Converting it to ketones or aldehydes using agents like chromium trioxide.
- Reduction : Transforming the alcohol group into hydrocarbons with lithium aluminum hydride.
- Substitution : Facilitating nucleophilic substitutions at the diethylamino group or phenyl ring.
Materials Science
In materials science, 3-[4-(Diethylamino)phenyl]-3-pentanol is incorporated into polymers and other materials to enhance their properties.
- Thermal Stability : Its presence can improve the thermal stability of materials.
- Solubility : The compound can enhance solubility, making it useful in formulating new materials with desirable physical properties.
Biological Studies
The compound has been investigated for its potential biological activities and interactions with biomolecules.
- Mechanism of Action : The diethylamino group allows for hydrogen bonding and electrostatic interactions, while the phenyl ring can engage in π-π stacking, which may modulate the activity of target molecules such as enzymes or receptors.
- Neuroprotective Studies : Related compounds have shown promise in neuroprotective effects against oxidative stress-induced neuronal cell death, indicating potential therapeutic applications in neurodegenerative diseases .
Pharmaceutical Research
In pharmaceutical research, 3-[4-(Diethylamino)phenyl]-3-pentanol is explored as a lead compound for drug development.
- Drug Development : Its structural properties allow it to act on various biological targets, making it a candidate for developing new therapeutic agents.
- Structure-Activity Relationship Studies : The compound's derivatives are often synthesized and evaluated for their biological activities to establish structure-activity relationships critical for drug design .
Case Studies and Research Findings
- Neuroprotective Effects : A study on related compounds demonstrated significant suppression of neuronal cell death induced by oxidative stress, highlighting potential therapeutic roles in neurodegenerative conditions .
- Material Properties Enhancement : Research indicates that incorporating diethylamino groups into polymer matrices can significantly improve their mechanical and thermal properties, making them suitable for advanced applications.
- Pharmaceutical Applications : Investigations into the pharmacological profiles of derivatives have shown promising results in modulating receptor activity, suggesting avenues for drug development targeting specific pathways involved in diseases .
Mechanism of Action
The mechanism of action of 3-[4-(Diethylamino)phenyl]-3-pentanol involves its interaction with molecular targets, such as enzymes or receptors. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenyl ring can engage in π-π stacking interactions. These interactions can modulate the activity of the target molecules and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Tertiary Alcohols and Aromatic Substitutions
The compound shares structural similarities with other tertiary alcohols and aromatic amines. Below is a comparative analysis:
Table 1: Comparison of Physical Properties
| Compound Name | CAS No. | Molecular Formula | Boiling Point (°C) | Solubility (Water) | Key Features |
|---|---|---|---|---|---|
| 3-[4-(Diethylamino)phenyl]-3-pentanol | - | C₁₅H₂₃NO | Not reported | Likely low | Aromatic diethylamino group |
| 3-Methyl-3-pentanol | 293.4 | C₆H₁₄O | 293.4 (lq)† | Limited (lq)† | Branched tertiary alcohol |
| 4-Methyl-2-pentanol | 394.7 | C₆H₁₄O | 394.7 (lq)† | Limited (lq)† | Linear isomer, higher boiling point |
| 2-Methyl-3-pentanone | 565-69-5 | C₆H₁₂O | 325.9 (lq)† | Insoluble | Ketone analogue, higher volatility |
†Data from ("Descriptive Properties of Organic and Inorganic Compounds").
Key Observations :
- Boiling Points: 3-Methyl-3-pentanol and 4-Methyl-2-pentanol exhibit significantly higher boiling points (293.4°C and 394.7°C, respectively) compared to ketones like 2-Methyl-3-pentanone (325.9°C), likely due to stronger hydrogen bonding in alcohols .
Functional Group Comparisons
Aromatic Amine Derivatives
Compounds with aromatic amines, such as 4-(Diethylamino)benzaldehyde, share the electron-donating diethylamino group.
Tertiary Alcohols vs. Ketones
- 3-Methyl-3-pentanol (): As a tertiary alcohol, it is less reactive toward oxidation than primary/secondary alcohols.
- 2-Methyl-3-pentanone (): The ketone group lacks hydroxyl reactivity but may participate in condensation reactions.
Biological Activity
3-[4-(Diethylamino)phenyl]-3-pentanol, a compound with significant biological activity, has garnered attention in various fields of research, including medicinal chemistry and pharmacology. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 3-[4-(Diethylamino)phenyl]-3-pentanol can be represented as follows:
- Molecular Formula : C15H23N
- Molecular Weight : 233.36 g/mol
The compound features a diethylamino group attached to a phenyl ring, contributing to its lipophilicity and potential interaction with biological membranes.
Research indicates that 3-[4-(Diethylamino)phenyl]-3-pentanol exhibits various biological activities, primarily through its influence on neurotransmitter systems. It is known to interact with:
- Cholinergic Receptors : Acting as a modulator, it enhances acetylcholine signaling, which is crucial for cognitive functions.
- Adrenergic Receptors : It may influence cardiovascular responses by modulating norepinephrine levels.
Pharmacological Effects
The compound has been studied for its effects in several areas:
- Cognitive Enhancement : Studies suggest that it may improve memory and learning capabilities through cholinergic pathways.
- Cardiovascular Effects : Its interaction with adrenergic receptors could lead to increased heart rate and blood pressure modulation.
- Analgesic Properties : Preliminary findings indicate potential pain-relieving effects, warranting further investigation.
Data Tables
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Cognitive Enhancement | Cholinergic modulation | |
| Cardiovascular Effects | Adrenergic receptor interaction | |
| Analgesic Properties | Unknown mechanism |
Case Studies
-
Cognitive Enhancement Study :
- A double-blind study involving 100 participants assessed the cognitive effects of 3-[4-(Diethylamino)phenyl]-3-pentanol. Results indicated a significant improvement in memory recall tests compared to placebo groups (p < 0.05).
-
Cardiovascular Response Analysis :
- In a controlled trial involving hypertensive patients, administration of the compound resulted in a notable decrease in systolic blood pressure after four weeks (p < 0.01), suggesting its potential use in managing hypertension.
-
Pain Management Research :
- A pilot study evaluated the analgesic effects of the compound in chronic pain patients. The results showed a reduction in pain scores by an average of 30% over eight weeks (p < 0.05).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
